METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE
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Overview
Description
METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a thiazinane ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylate
- Methyl 4-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-sulfonate
Uniqueness
METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
CAS No. |
405901-88-4 |
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Molecular Formula |
C27H25N3O5S |
Molecular Weight |
503.6g/mol |
IUPAC Name |
methyl 4-[[3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H25N3O5S/c1-34-22-14-8-18(9-15-22)17-30-24(31)16-23(36-27(30)29-20-6-4-3-5-7-20)25(32)28-21-12-10-19(11-13-21)26(33)35-2/h3-15,23H,16-17H2,1-2H3,(H,28,32) |
InChI Key |
FMLVXKZCRXKDDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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